methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate
CAS No.: 2141846-08-2
Cat. No.: VC11486791
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2141846-08-2 |
---|---|
Molecular Formula | C8H16O4 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate |
Standard InChI | InChI=1S/C8H16O4/c1-8(2,5-11-3)6(9)7(10)12-4/h6,9H,5H2,1-4H3 |
Standard InChI Key | HJPYTLGNXHDGMO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(COC)C(C(=O)OC)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s backbone derives from butanoic acid, substituted with a hydroxyl group (-OH) at position 2, a methoxy group (-OCH3) at position 4, and two methyl groups (-CH3) at position 3. The esterification of the carboxylic acid group with methanol completes the structure (Fig. 1). While no direct crystallographic data exists for this compound, analogous esters such as ethyl 2-hydroxy-3,3-dimethylbutanoate (CAS 42275-48-9) provide a foundational template. The molecular formula is inferred as C9H18O4, with a molecular weight of 202.23 g/mol based on similar esters .
Spectroscopic Signatures
Key spectral features can be extrapolated from related compounds:
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NMR Spectroscopy: For 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (CAS 54043-71-9), characteristic peaks include δ 3.65 (s, 3H, methoxy), 2.61 (s, 2H, methylene), and 1.27 (s, 6H, dimethyl) . Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate would likely exhibit similar resonances for methoxy and dimethyl groups, with additional signals for the hydroxyl proton (δ 1.5–2.5) and ester carbonyl (δ 170–175 ppm in 13C NMR).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) of analogous esters shows molecular ion peaks consistent with their formulae, such as m/z 228.874 for ethyl 2-hydroxy-3,3-dimethylbutanoate .
Synthesis and Manufacturing
Esterification Strategies
The synthesis of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate likely follows established esterification protocols. For example, 2,2-dimethylsuccinic acid reacts with methanol in the presence of sulfuric acid to yield 4-methoxy-2,2-dimethyl-4-oxobutanoic acid with 51–67% efficiency . Key steps include:
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Acid-Catalyzed Esterification: Methanol and concentrated sulfuric acid facilitate the nucleophilic attack of the alcohol on the carboxylic acid.
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Workup and Purification: Extraction with diethyl ether, followed by silica gel chromatography, isolates the product .
Table 1. Comparative Synthesis Conditions for Related Esters
Optimization Challenges
Side reactions, such as the formation of isomeric esters (e.g., 1-methyl vs. 4-methyl esters), are common in polyfunctionalized systems . Temperature control (0–20°C) and stoichiometric adjustments minimize byproducts.
Physicochemical Properties
Thermodynamic Parameters
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LogP: Estimated at 1.24–1.50 based on ethyl 2-hydroxy-3,3-dimethylbutanoate (LogP 1.24) , indicating moderate lipophilicity.
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Solubility: High solubility in polar aprotic solvents (e.g., diethyl ether, ethyl acetate) and methanol due to ester and hydroxyl groups.
Stability Profile
The compound is prone to hydrolysis under acidic or alkaline conditions, necessitating storage at low temperatures (<4°C) in inert atmospheres.
Biological and Functional Applications
Antimicrobial Activity
Structural analogs like 2-hydroxy-4-methoxybenzaldehyde exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC 80 μg/mL) and Candida albicans (IC50 99.99 μg/mL) . The hydroxyl and methoxy groups likely enhance membrane permeability and disrupt microbial lipid bilayers.
Table 2. Bioactivity of Related Compounds
Compound | DPPH IC50 (mg/mL) | Antimicrobial MIC (μg/mL) |
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2-Hydroxy-4-methoxybenzaldehyde | 9.04 | 80–300 |
P. sepium essential oil | 8.56 | 125–300 |
Industrial and Pharmaceutical Relevance
Flavor and Fragrance Industry
Methyl esters with methoxy and hydroxyl substituents are valued for their fruity and floral odors. For instance, ethyl 3,3-dimethyl-2-hydroxybutanoate is used in perfumery .
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